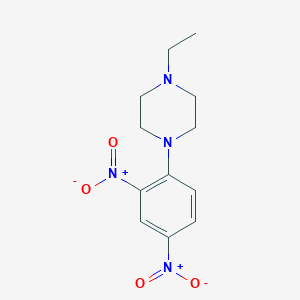

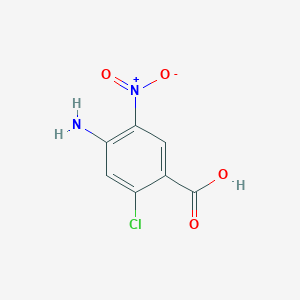

1-(2,4-Dinitrophenyl)-4-ethylpiperazine

Descripción general

Descripción

2,4-Dinitrophenylhydrazine is used in the manufacture of dyes, wood preservatives, and as a pesticide . It’s a substituted hydrazine and is considered to have high acute toxicity .

Synthesis Analysis

Novel Schiff base of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .Chemical Reactions Analysis

A hydrazone is formed when 2,4-dinitrophenylhydrazine reacts with a generic ketone . The C=N bond distance for all the substituted hydrazones are similar .Physical And Chemical Properties Analysis

2,4-Dinitrophenol is a yellow crystalline compound with a chemical formula of C6H4N4O5 and a 221.12 g/mol molecular weight . It remains stable under standard temperature and pressure .Aplicaciones Científicas De Investigación

a. Antimicrobial Agents: Hydrazones exhibit antimicrobial activity against various pathogens. Researchers explore their potential as novel antibiotics, antifungal agents, and antiviral drugs. By modifying the hydrazone scaffold, scientists can fine-tune selectivity and enhance efficacy.

b. Treatment of Leprosy and Tuberculosis: Hydrazones have been investigated for their therapeutic effects against leprosy and tuberculosis. Their ability to inhibit bacterial growth and disrupt essential metabolic pathways makes them promising candidates for combating these infectious diseases.

c. Mental Disorders and Neuroprotection: Certain hydrazones demonstrate neuroprotective properties. They may mitigate oxidative stress, modulate neurotransmitter levels, and enhance neuronal survival. Researchers explore their potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease.

Analytical Chemistry and Spectrophotometry

Beyond drug development, 1-(2,4-Dinitrophenyl)-4-ethylpiperazine finds applications in analytical chemistry:

a. Lipase Activity Detection: Researchers use 2,4-Dinitrophenyl acetate (a related compound) as a substrate for detecting lipase activity. The hydrolysis of this substrate by lipases produces a colored product, allowing spectrophotometric measurement.

Mecanismo De Acción

Target of Action

The primary target of 1-(2,4-Dinitrophenyl)-4-ethylpiperazine is likely to be similar to that of 2,4-Dinitrophenol (DNP), given the structural similarity. DNP is known to target the mitochondria , specifically the oxidative phosphorylation process . It acts as an uncoupler, disrupting the proton gradient established in the mitochondria during the electron transport chain .

Mode of Action

1-(2,4-Dinitrophenyl)-4-ethylpiperazine, like DNP, likely interacts with its targets by uncoupling oxidative phosphorylation . This means it allows protons to cross the mitochondrial membrane without the generation of ATP, disrupting the normal energy production processes of the cell . This results in the rapid loss of ATP and an increase in heat production .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in the mitochondria . By uncoupling this process, it disrupts the normal flow of protons across the mitochondrial membrane, which in turn affects the downstream production of ATP . This can have wide-ranging effects on cellular processes that depend on ATP for energy.

Pharmacokinetics

It also exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can impact the bioavailability of the compound.

Result of Action

The primary result of the action of 1-(2,4-Dinitrophenyl)-4-ethylpiperazine is likely to be a disruption of normal cellular energy production . By uncoupling oxidative phosphorylation, the compound causes a rapid loss of ATP and an increase in heat production . This can lead to a state of uncontrolled hyperthermia in the case of overdose .

Safety and Hazards

Direcciones Futuras

The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .

Propiedades

IUPAC Name |

1-(2,4-dinitrophenyl)-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-2-13-5-7-14(8-6-13)11-4-3-10(15(17)18)9-12(11)16(19)20/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYYOGVVSCULRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dinitrophenyl)-4-ethylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3156187.png)

![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)

![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)

![Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B3156256.png)